molecular formula C10H12FNO2 B7892716 (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid

(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid

Cat. No.: B7892716
M. Wt: 197.21 g/mol
InChI Key: MUTNDIMQYVVGMX-VIFPVBQESA-N
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Description

(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Biological Activity

(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid, commonly referred to as a fluorinated amino acid, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a fluorinated aromatic side chain, which enhances its interaction with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C10H12FNO2
  • Molecular Weight: 199.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom in the aromatic ring is believed to enhance binding affinity and specificity, making it a valuable tool for studying enzyme-substrate interactions and receptor modulation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by mimicking natural substrates, leading to competitive inhibition.
  • Receptor Modulation: It can modulate receptor activity, potentially influencing signaling pathways involved in various physiological processes.

1. Enzyme-Substrate Interaction Studies

Research indicates that this compound can be utilized in studies examining enzyme-substrate interactions due to its structural properties that resemble natural amino acids. This allows for the exploration of kinetic parameters and binding affinities.

2. Pharmacological Potential

The compound has been investigated for its potential as a precursor in the synthesis of biologically active peptides. Its unique structure may impart specific pharmacological properties that could be exploited in drug development.

Case Studies and Research Findings

StudyFindings
Synthesis and Activity A study demonstrated that derivatives of this compound showed enhanced activity against specific enzymes compared to non-fluorinated analogs, indicating the importance of the fluorine substitution for biological efficacy.
Structure-Activity Relationship (SAR) Research on SAR highlighted that modifications to the side chain significantly impacted binding affinity and potency, underscoring the role of fluorine in enhancing metabolic stability and selectivity .
Therapeutic Applications Investigations into therapeutic applications revealed potential uses in treating conditions associated with enzyme dysregulation, suggesting a role in metabolic disorders .

Comparative Analysis with Related Compounds

The biological activity of this compound can also be compared with similar compounds to understand its unique properties better.

CompoundStructural FeaturesBiological Activity
(2S)-2-amino-3-(4-chlorophenyl)propanoic acidChlorine instead of fluorineLower binding affinity than fluorinated analogs
(2S)-2-amino-3-(3-bromophenyl)propanoic acidBromine instead of fluorineModerate activity; less stable than fluorinated versions

Properties

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTNDIMQYVVGMX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.